molecular formula C11H20N2O2 B1492881 2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2097952-72-0

2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No.: B1492881
CAS No.: 2097952-72-0
M. Wt: 212.29 g/mol
InChI Key: OHJVNOPUMXDNHY-UHFFFAOYSA-N
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Description

2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . Its structure features a hexahydrocyclopenta[c]pyrrole moiety, a bicyclic scaffold of significant interest in medicinal chemistry due to its potential to mimic proline and its presence in pharmacologically active compounds. Recent scientific literature highlights that derivatives based on the hexahydrocyclopenta[c]pyrrole core are being actively investigated as key components in novel therapeutic agents . Specifically, this structural motif has shown promise in the development of peptidomimetic inhibitors, such as those targeting the SARS-CoV-2 3CL protease, a critical enzyme for viral replication . In these inhibitors, the bicyclic proline analog serves as a P2 fragment, designed to optimally fit into the enzyme's S2 binding pocket and enhance inhibitory potency and metabolic stability . Furthermore, the octahydrocyclopenta[c]pyrrole scaffold is also identified in allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancer signaling pathways . The presence of both an amine and a hydroxymethyl group on the core structure of this compound provides versatile handles for further chemical modification, making it a valuable building block for constructing compound libraries in drug discovery programs. This product is intended for research purposes such as in vitro biological studies and chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(12)10(15)13-5-9-3-2-4-11(9,6-13)7-14/h8-9,14H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJVNOPUMXDNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCC2(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic molecule belonging to the class of heterocyclic compounds, specifically pyrrole derivatives. This compound is noteworthy for its potential biological activity, particularly in medicinal chemistry, where it may serve as a lead compound for drug development due to its structural features that enable interactions with biological targets.

Molecular Characteristics

  • Molecular Formula : C10_{10}H18_{18}N2_2O2_2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 2097962-98-4

Structural Features

The compound features:

  • A hexahydrocyclopenta[c]pyrrole ring system.
  • An amino group that can participate in hydrogen bonding.
  • A hydroxymethyl group that enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to active sites, altering their function.
  • Receptor Modulation : It can modulate receptor activity through conformational changes induced by binding interactions.

Pharmacological Studies

Recent studies have indicated various pharmacological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
    • The compound's structural characteristics may enhance its ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties :
    • Pyrrole derivatives have shown promising activity against a range of pathogens, including bacteria and fungi. This suggests that this compound could be explored as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Research indicates that some pyrrole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies and Experimental Findings

StudyFindings
Study on Anticancer ActivityShowed significant cytotoxic effects against HepG2 and EACC cell lines with IC50 values indicating strong potential for development as an anticancer drug .
Antimicrobial TestingDemonstrated effectiveness against multi-drug resistant (MDR) pathogens, highlighting the need for further exploration in drug development .
Anti-inflammatory AssessmentConfirmed inhibition of pro-inflammatory cytokines in vitro, suggesting therapeutic applications in inflammatory conditions .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Key steps include:

  • Cyclization : Formation of the hexahydrocyclopenta[c]pyrrole core.
  • Functionalization : Introduction of the amino and hydroxymethyl groups under controlled reaction conditions.

Research Applications

This compound serves as a valuable tool in various research domains:

  • Medicinal Chemistry : Used to develop new therapeutic agents targeting cancer and infectious diseases.
  • Biological Research : Helps study small molecule interactions with proteins and enzymes, providing insights into biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one Substituent: Chloro group replaces the amino group. Properties: Increased lipophilicity due to the chloro substituent; higher flammability (H224, H225 hazards) compared to the amino variant . Applications: Not explicitly stated but likely used in synthetic organic chemistry due to reactive chloro group.

N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzene-2,3,5,6-d4-sulfonamide (Gliclazide-d4) Substituent: Sulfonamide and deuterated benzene rings. Properties: Enhanced metabolic stability due to deuterium; used as a research tool for pharmacokinetic studies .

(2S)-2-amino-1-[(3aR,6aS)-5-[(5-chloro-1H-indol-3-yl)methyl]hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-3-(1H-indol-3-yl)propan-1-one Substituent: Indole moieties and chloro group. Demonstrated activity as a SOS1 activator modulating RAS signaling .

Research Findings

Impact of Substituents on Reactivity and Safety The 3-chloro analog exhibits significant flammability risks (H224, H225) due to its volatile chloro group, whereas the amino variant’s polar groups reduce volatility but may increase hygroscopicity . Indole-containing analogs demonstrate enhanced binding to enzymatic targets (e.g., SOS1) via π-π stacking interactions, a feature absent in the target compound .

Biological Relevance The SOS1 activator (IC50 in nanomolar range) highlights the importance of bulky aromatic groups for potency, implying that the target compound’s simpler structure may require optimization for therapeutic use .

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with a substituted proline or cyclopentylproline derivative, which provides the bicyclic hexahydrocyclopenta[c]pyrrol core.
  • Protection of amino groups with tert-butoxycarbonyl (Boc) or similar protecting groups is common to avoid side reactions.
  • The hydroxymethyl group is introduced via hydroxymethylation reactions, typically by selective oxidation or nucleophilic substitution on a suitable precursor.

Stepwise Synthesis

  • Boc Protection and Activation:

    • The amino group of the proline derivative is protected with Boc to facilitate selective reactions on other parts of the molecule.
    • The carboxyl group may be activated for coupling using reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Coupling with Amino-Propanone Moiety:

    • The amino-propanone side chain is introduced by coupling with an amino acid or amino ketone derivative.
    • This step may involve peptide coupling chemistry, using carbodiimides or uronium salts, to form the amide bond.
  • Hydroxymethyl Group Introduction:

    • Hydroxymethylation at the 3a-position can be achieved by selective functionalization of the bicyclic ring.
    • Methods include nucleophilic substitution with formaldehyde derivatives or oxidation of methyl groups followed by reduction.
  • Deprotection and Final Modifications:

    • Removal of Boc protecting groups under acidic conditions (e.g., HCl in dioxane) to reveal free amines.
    • Final purification and characterization to confirm stereochemistry and purity.

Representative Synthetic Scheme (Adapted from Related Peptidomimetic Inhibitor Syntheses)

Step Reagents/Conditions Purpose
1 Boc2O, base (e.g., triethylamine) Protect amino group
2 HATU, DIPEA, amino-propanone derivative Amide coupling
3 Formaldehyde or paraformaldehyde, base Hydroxymethylation
4 Acidic deprotection (HCl/dioxane) Remove Boc protecting groups
5 Purification (chromatography) Isolate final product

Research Findings and Data Analysis

Recent studies on peptidomimetic inhibitors containing related bicyclic proline scaffolds with hydroxymethyl substituents demonstrate the following:

  • Stereochemical Control: The cyclopentyl proline scaffold with hydroxymethyl substitution at the 3a-position is critical for binding affinity to protease active sites, requiring precise stereochemical synthesis.
  • Coupling Efficiency: Use of HATU and similar coupling reagents provides high yields in amide bond formation with minimal racemization.
  • Functional Group Compatibility: The hydroxymethyl group introduction is compatible with Boc protection and peptide coupling conditions.
  • Biological Activity Correlation: Compounds synthesized with this scaffold show potent inhibition of SARS-CoV-2 3CL protease, with IC50 values in the low nanomolar range, indicating the synthetic route yields biologically relevant molecules.

Comparative Table of Preparation Parameters

Parameter Method A Method B Notes
Starting Material Boc-protected cyclopentylproline Unprotected proline derivative Protection improves selectivity
Coupling Reagent HATU EDCI/HOBt HATU provides higher coupling efficiency
Hydroxymethylation Formaldehyde, base Paraformaldehyde, acid catalyst Base conditions favor selectivity
Deprotection HCl/dioxane TFA Both effective; choice depends on stability
Yield (%) 65-80% overall 50-70% overall Higher yields with optimized protecting groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.